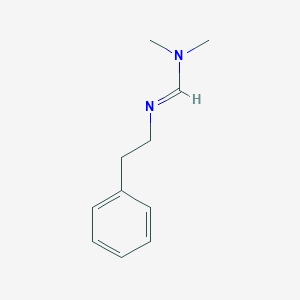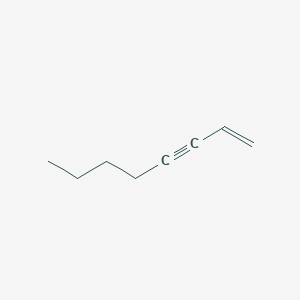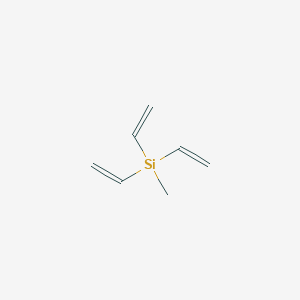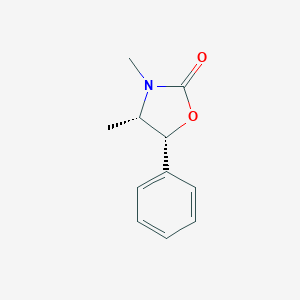![molecular formula C9H9ClO2S B094735 2-[(4-Chlorophenyl)sulfanyl]propanoic acid CAS No. 18527-12-3](/img/structure/B94735.png)
2-[(4-Chlorophenyl)sulfanyl]propanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
“2-[(4-Chlorophenyl)sulfanyl]propanoic acid” is a chemical compound with the molecular formula C9H9ClO2S . It is a derivative of propanoic acid where a hydrogen atom from the second carbon atom is replaced by a sulfanyl group that is further connected to a 4-chlorophenyl group .
Molecular Structure Analysis
The molecular structure of “2-[(4-Chlorophenyl)sulfanyl]propanoic acid” consists of a propanoic acid backbone with a sulfanyl group attached to the second carbon atom. This sulfanyl group is further connected to a 4-chlorophenyl group .Scientific Research Applications
Pharmacology: Potential Therapeutic Agent
2-[(4-Chlorophenyl)sulfanyl]propanoic acid may serve as a precursor for synthesizing various pharmacologically active compounds. Its structure could be pivotal in developing new therapeutic agents, particularly due to the presence of the sulfanyl group which is known to be significant in drug design .
Agriculture: Pesticide Development
In agriculture, this compound could be explored for its potential use in pesticide formulation. The chlorophenyl group might interact with certain enzymes or receptors in pests, leading to the development of targeted pesticides that are more environmentally friendly and less harmful to non-target species .
Material Science: Synthesis of Advanced Materials
The unique properties of 2-[(4-Chlorophenyl)sulfanyl]propanoic acid can be utilized in material science for the synthesis of advanced materials. Its ability to form stable bonds with various substrates could lead to the creation of new polymers or coatings with enhanced durability and chemical resistance .
Biochemistry: Enzyme Inhibition Studies
This compound’s structure suggests it could act as an inhibitor for certain biochemical pathways. Researchers could study its interaction with enzymes, which may lead to insights into the mechanisms of diseases and the development of novel inhibitors for therapeutic use .
Industrial Applications: Chemical Intermediate
Industrially, 2-[(4-Chlorophenyl)sulfanyl]propanoic acid could be used as a chemical intermediate in the synthesis of more complex molecules. Its reactive functional groups make it a versatile starting material for a wide range of industrial chemicals .
Environmental Science: Pollutant Degradation
The compound might have applications in environmental science, particularly in the degradation of pollutants. Its chemical structure could be modified to create compounds that help in breaking down toxic substances, thereby reducing environmental pollution .
properties
IUPAC Name |
2-(4-chlorophenyl)sulfanylpropanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9ClO2S/c1-6(9(11)12)13-8-4-2-7(10)3-5-8/h2-6H,1H3,(H,11,12) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NKBXBKKXOZFZPI-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)O)SC1=CC=C(C=C1)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9ClO2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90374060 |
Source


|
| Record name | 2-[(4-chlorophenyl)sulfanyl]propanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90374060 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
216.68 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
18527-12-3 |
Source


|
| Record name | 2-[(4-chlorophenyl)sulfanyl]propanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90374060 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 18527-12-3 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![Benzenesulfonic acid, 5-amino-2-[(4-aminophenyl)amino]-](/img/structure/B94665.png)


![1-Oxaspiro[2.3]hexane](/img/structure/B94672.png)



![1-Oxaspiro[2.7]decane](/img/structure/B94683.png)
